2-(2H-1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole moiety and the isoindole moiety.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is often employed to couple the benzodioxole and isoindole moieties. This reaction is facilitated by the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and a phosphine ligand, such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP).
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs2CO3), and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole derivatives: These compounds also contain the benzodioxole structural motif and have various biological activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
89313-74-6 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H11NO3/c17-15-12-4-2-1-3-10(12)8-16(15)11-5-6-13-14(7-11)19-9-18-13/h1-7H,8-9H2 |
InChI Key |
MELOBGGOLJKGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.